molecular formula C16H16N2O3S B2765987 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea CAS No. 1448133-47-8

1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea

Cat. No.: B2765987
CAS No.: 1448133-47-8
M. Wt: 316.38
InChI Key: WQVNRWOXTJXUSL-UHFFFAOYSA-N
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Description

The compound 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea is a synthetic hybrid molecule designed for advanced pharmaceutical and biochemical research. It incorporates two privileged medicinal chemistry scaffolds: a benzofuran moiety and a thiophene ring, linked by a hydroxypropyl spacer and a urea functional group. This specific architecture suggests potential for diverse biological activity. Benzofuran-based compounds are actively investigated for their antimicrobial properties and have shown significant promise as potent urease inhibitors, a mechanism relevant for certain infectious diseases . Furthermore, structural analogs featuring the thiophene nucleus are being explored in oncology research, particularly for their potential to inhibit abnormal cell proliferation . The urea linker is a common feature in drug design, often facilitating key hydrogen-bonding interactions with biological targets. The presence of the 3-hydroxypropyl chain may enhance the molecule's solubility profile. This makes the compound a valuable candidate for researchers investigating novel therapeutic agents, studying enzyme inhibition mechanisms, or exploring structure-activity relationships in medicinal chemistry.

Properties

IUPAC Name

1-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c19-12(14-10-11-4-1-2-5-13(11)21-14)7-8-17-16(20)18-15-6-3-9-22-15/h1-6,9-10,12,19H,7-8H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVNRWOXTJXUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)NC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea, designated by its CAS number 1448133-47-8, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea is C₁₆H₁₆N₂O₃S, with a molecular weight of 316.4 g/mol. Its structure features a benzofuran moiety linked to a thiophenyl urea group, which may contribute to its biological activity.

PropertyValue
CAS Number1448133-47-8
Molecular FormulaC₁₆H₁₆N₂O₃S
Molecular Weight316.4 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Anticancer Potential

Recent studies have indicated that compounds structurally related to 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea exhibit anticancer properties. For instance, derivatives with similar functional groups have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study:
A study investigated the cytotoxic effects of a related compound on FaDu hypopharyngeal tumor cells, revealing enhanced apoptosis compared to standard treatments like bleomycin. This suggests that the benzofuran and thiophene components may synergistically enhance anticancer activity .

Antimicrobial Activity

Compounds containing benzofuran and thiophene rings have demonstrated antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways. Quantitative structure–activity relationship (QSAR) studies have been employed to predict the antimicrobial efficacy of similar compounds, indicating that structural modifications can significantly impact activity .

The biological activity of 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways involved in cell survival and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to programmed cell death.

Research Findings

Various studies have explored the biological implications of similar compounds:

  • Anticancer Studies : Research indicates that compounds with benzofuran and thiophene moieties can induce apoptosis in cancer cells through ROS generation and mitochondrial dysfunction .
  • Antimicrobial Efficacy : QSAR models have highlighted the importance of specific structural features in enhancing the antimicrobial activity against Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

The compound’s structure shares key features with other urea derivatives in the evidence, but differences in substituents lead to distinct physicochemical and biological behaviors:

Compound Name Core Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Properties/Activities
1-(1-Adamantyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea Adamantyl, oxadiazole-thiophene 396.47 211–213 Anti-tuberculosis activity
1-(2-Adamantyl)-3-(5-tert-butylisoxazol-3-yl)urea Adamantyl, tert-butylisoxazole 375.52 229–232 Improved thermal stability
N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea Benzofuran, hydroxyurea 300.31 Potential metabolic instability
Tioclomarol Benzopyranone, chlorophenyl-thiophene 471.30 Anticoagulant (vitamin K antagonist)
3-(1H-1,3-Benzodiazol-2-yl)-1-(2-nitrophenyl)urea Benzimidazole, nitroaryl 297.27 Colorimetric assay applications

Key Observations :

  • Adamantyl vs. Benzofuran-Hydroxypropyl : Adamantyl groups (e.g., in compounds 40–46 ) confer rigidity and lipophilicity, enhancing membrane permeability. In contrast, the benzofuran-hydroxypropyl group in the target compound may improve solubility while retaining aromatic interactions.
  • Heteroaryl Urea Variations : Thiophene-substituted ureas (e.g., compound 40 and Tioclomarol ) often exhibit enhanced electronic properties due to sulfur’s polarizability. The target compound’s thiophene moiety could similarly influence binding interactions.
  • Biological Activity : Adamantyl-urea derivatives in demonstrate anti-tuberculosis activity, suggesting urea scaffolds with bulky substituents may target mycobacterial enzymes. The target compound’s benzofuran-thiophene combination could offer unique selectivity profiles.
Pharmacological and Toxicological Considerations
  • Anti-Tuberculosis Activity : Adamantyl-ureas in show moderate activity, with compound 40 (42.4% yield) as a lead candidate . The target compound’s benzofuran-thiophene scaffold may enhance activity against resistant strains, though this remains speculative without direct data.
  • Metabolic Stability : The hydroxypropyl group in the target compound could increase susceptibility to oxidative metabolism compared to adamantyl or nitroaryl groups (e.g., compound in ).

Q & A

Q. How can in silico toxicology models guide the design of safer analogs?

  • Answer : Apply DEREK Nexus for structural alerts (e.g., mutagenic thiophene epoxides). QSAR models (e.g., TOPKAT) predict carcinogenicity and hepatotoxicity. Mitigate risks by replacing reactive groups (e.g., substituting thiophene with furan) or introducing detoxifying motifs (e.g., glucuronidation sites) .

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